molecular formula C19H19NO B13370779 3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B13370779
M. Wt: 277.4 g/mol
InChI Key: SJRXGNICMGMDFY-UHFFFAOYSA-N
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Description

3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes an indole core, a phenyl group, and a propenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted aniline with an appropriate ketone in the presence of a strong acid catalyst can lead to the formation of the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-3-(2-methyl-2-propenyl)-1-phenyl-1,3-dihydro-2H-indol-2-one apart is its unique combination of an indole core with a phenyl and propenyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

3-methyl-3-(2-methylprop-2-enyl)-1-phenylindol-2-one

InChI

InChI=1S/C19H19NO/c1-14(2)13-19(3)16-11-7-8-12-17(16)20(18(19)21)15-9-5-4-6-10-15/h4-12H,1,13H2,2-3H3

InChI Key

SJRXGNICMGMDFY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)C

Origin of Product

United States

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